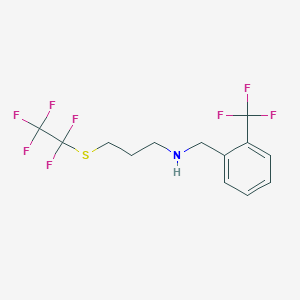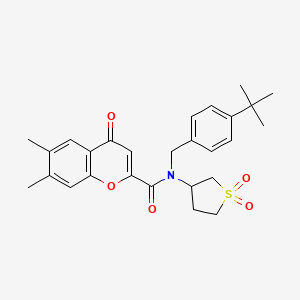methanone](/img/structure/B12118929.png)
[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl](4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone is an organic compound that features a benzothiazole ring fused to a pyridine ring, with a piperidine moiety attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone typically involves multi-step organic reactions. One common route starts with the formation of the benzothiazole ring, followed by the introduction of the pyridine ring. The final step involves the attachment of the piperidine moiety through a methanone linkage.
Formation of Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Pyridine Ring: The benzothiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Attachment of Piperidine Moiety: The final step involves the reaction of the pyridine-benzothiazole intermediate with 4-methylpiperidine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the methanone linkage, converting it to a methylene group.
Substitution: The benzothiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution on the benzothiazole ring can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution on the pyridine ring can be achieved using alkyl halides or acyl chlorides.
Major Products
Oxidation: N-oxides of the piperidine moiety.
Reduction: Methanol derivatives.
Substitution: Various substituted benzothiazole and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
Medically, 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent and a modulator of neurological pathways.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to apoptosis. In neurological applications, it may modulate neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone: Unique due to its specific combination of benzothiazole, pyridine, and piperidine moieties.
2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone: Features a phenyl group on the piperidine ring, which may alter its biological activity.
Uniqueness
The uniqueness of 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H19N3OS |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H19N3OS/c1-13-8-11-22(12-9-13)19(23)14-5-4-10-20-17(14)18-21-15-6-2-3-7-16(15)24-18/h2-7,10,13H,8-9,11-12H2,1H3 |
InChI Key |
SYOXQSMABPKBML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide](/img/structure/B12118859.png)
![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide](/img/structure/B12118865.png)



![2-[(2,3-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol](/img/structure/B12118896.png)


![Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12118906.png)
![4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12118914.png)


![cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val]](/img/structure/B12118939.png)
